In-Depth Technical Guide: 3-Cyanothiophene-2-Carbaldehyde
In-Depth Technical Guide: 3-Cyanothiophene-2-Carbaldehyde
Executive Summary
3-Cyanothiophene-2-carbaldehyde (also known as 2-formylthiophene-3-carbonitrile) is a critical heterocyclic intermediate in medicinal chemistry. Its unique structural motif—featuring an electrophilic aldehyde group at the C2 position and an electron-withdrawing nitrile group at the adjacent C3 position—makes it an ideal scaffold for the synthesis of fused bicyclic systems. Specifically, it serves as a direct precursor to thieno[2,3-d]pyrimidines and thieno[2,3-d]pyridazines , classes of compounds with significant pharmacological activities, including kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial properties. This guide details the structural properties, synthesis pathways, and reactivity profiles essential for leveraging this molecule in drug discovery.[1]
Chemical Identity & Structural Analysis[2][3][4][5][6][7]
Core Structure
The molecule consists of a thiophene ring substituted with a formyl group (-CHO) at position 2 and a cyano group (-CN) at position 3. This ortho-disposition is the key driver of its reactivity, facilitating cyclocondensation reactions with binucleophiles.
| Property | Value / Description |
| Systematic Name | 3-Cyanothiophene-2-carbaldehyde |
| Alternative Names | 2-Formylthiophene-3-carbonitrile; 3-Cyano-2-thiophenecarboxaldehyde |
| Molecular Formula | C₆H₃NOS |
| Molecular Weight | 137.16 g/mol |
| Key Functional Groups | Aldehyde (C2), Nitrile (C3) |
| Electronic Character | Electron-deficient thiophene ring due to -I/-M effects of both substituents. |
Spectroscopic Profile (Predicted)
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¹H NMR (CDCl₃): Distinct singlet for the aldehyde proton at δ ~10.0–10.5 ppm. Thiophene ring protons (H4, H5) appear as doublets in the aromatic region (δ 7.5–8.0 ppm) with typical thiophene coupling constants (J ≈ 5.0 Hz).
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IR Spectrum:
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ν(C≡N): Sharp, weak-to-medium band at ~2220–2240 cm⁻¹.
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ν(C=O): Strong band at ~1660–1690 cm⁻¹ (conjugated aldehyde).
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MS (EI/ESI): Molecular ion peak [M]⁺ or [M+H]⁺ at m/z 137/138.
Synthetic Pathways[1][6][8]
The synthesis of 3-cyanothiophene-2-carbaldehyde generally proceeds via functionalization of pre-existing thiophene scaffolds. The most robust method involves the cyanation of 3-bromothiophene-2-carbaldehyde.
Route A: Cyanation of 3-Bromothiophene-2-carbaldehyde (Primary Route)
This method utilizes the Rosenmund-von Braun reaction or a Palladium-catalyzed cyanation to replace the bromine atom with a nitrile group.
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Starting Material: 3-Bromothiophene-2-carbaldehyde (CAS 930-96-1).[2]
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Reagents: Copper(I) cyanide (CuCN) or Zinc cyanide (Zn(CN)₂).
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Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ (for Pd-catalyzed variant).
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Solvent: DMF or NMP (high boiling point polar aprotic solvents).
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Conditions: Reflux (140–160°C) for CuCN; 80–120°C for Pd-catalyzed.
Route B: Formylation of 3-Cyanothiophene
Alternatively, the aldehyde group can be introduced onto the 3-cyanothiophene core.
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Starting Material: 3-Cyanothiophene (CAS 1641-09-4).
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Reagents: LDA (Lithium Diisopropylamide), DMF.
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Mechanism: Lithiation occurs preferentially at the C2 position (alpha to sulfur and ortho to the directing nitrile group) at -78°C, followed by quenching with DMF.
Synthesis Workflow Diagram
Figure 1: Two primary synthetic routes for accessing 3-cyanothiophene-2-carbaldehyde.
Reactivity & Applications
The core value of 3-cyanothiophene-2-carbaldehyde lies in its ability to undergo cyclization reactions with binucleophiles to form fused heterocyclic systems.
Synthesis of Thieno[2,3-d]pyrimidines
Reaction with amidines (e.g., guanidine, formamidine) or urea derivatives leads to thieno[2,3-d]pyrimidines. These scaffolds are bioisosteres of quinazolines and are widely explored as tyrosine kinase inhibitors (e.g., EGFR inhibitors).
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Mechanism: Condensation of the amine with the aldehyde to form an imine, followed by nucleophilic attack of the second nitrogen on the nitrile carbon.
Synthesis of Thieno[2,3-d]pyridazines
Reaction with hydrazine (or substituted hydrazines) yields thieno[2,3-d]pyridazines.
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Mechanism:
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Hydrazine attacks the aldehyde (C2) to form a hydrazone intermediate.[3]
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The terminal NH₂ of the hydrazone attacks the nitrile (C3).
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Cyclization and tautomerization yield the 4-amino-thieno[2,3-d]pyridazine or the dihydro-derivative depending on conditions.
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Reactivity Workflow Diagram
Figure 2: Divergent synthesis of fused heterocycles from the 3-cyanothiophene-2-carbaldehyde scaffold.
Experimental Protocols
Protocol 1: Synthesis via Cyanation of 3-Bromothiophene-2-carbaldehyde
Objective: Convert the bromo-precursor to the cyano-target.
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Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (N₂ or Ar).[1]
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Reagents: Add 3-bromothiophene-2-carbaldehyde (1.0 equiv) and CuCN (1.5 equiv) to anhydrous DMF (0.5 M concentration relative to substrate).
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Reaction: Heat the mixture to reflux (approx. 150°C) for 4–6 hours. Monitor by TLC (eluent: Hexane/EtOAc) for the disappearance of the starting material.
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Work-up: Cool to room temperature. Pour the mixture into a solution of FeCl₃ (aq) or ethylenediamine (aq) to decompose the copper complexes. Extract with Ethyl Acetate (3x).
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Purification: Wash the combined organic layers with water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Protocol 2: General Cyclization to Thieno[2,3-d]pyrimidine
Objective: Synthesize a kinase inhibitor scaffold.
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Setup: 50 mL flask.
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Reagents: Dissolve 3-cyanothiophene-2-carbaldehyde (1.0 equiv) and Guanidine Hydrochloride (1.5 equiv) in Ethanol or DMF. Add a base (e.g., K₂CO₃ or NaOEt, 2.0 equiv).
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Reaction: Reflux for 6–12 hours.
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Isolation: Cool the mixture. If a precipitate forms, filter and wash with cold ethanol. If not, evaporate solvent and recrystallize from EtOH/Water.
Safety & Handling
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Hazards: Thiophene derivatives are organosulfur compounds and should be treated as potential irritants and toxic substances.
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Cyanide Risk: Route A involves CuCN. Strict safety protocols for handling cyanides must be followed (bleach quenching of waste, H₂S detection, no acidic conditions).
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Storage: Store under inert gas at 2–8°C. Aldehydes can oxidize to carboxylic acids over time; the nitrile group is generally stable but can hydrolyze under strong acidic/basic conditions.
References
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Synthesis of Thienopyrimidines: Encyclopedia MDPI. "Access to thieno[2,3-d]pyrimidine derivatives from 2-amino-3-cyanothiophene derivatives." Available at: [Link]
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Thiophene Carbaldehyde Synthesis: SciSpace. "Method for producing thiophene-3-carboxaldehyde."[4] Available at: [Link]
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Biological Evaluation: MDPI Pharmaceuticals. "Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines... as Tyrosine Kinase Inhibitors." Available at: [Link]
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Gewald Reaction Context: ResearchGate. "Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction." Available at: [Link]
